Scientific Field: Biotechnology Application Summary: In biotechnology, GLUCOPONE 215 CS UP is utilized for its surfactant properties, particularly in fermentation processes and enzymatic reactions where surface tension reduction is crucial. Methods of Application:
Fermentation Processes: GLUCOPONE 215 CS UP is added to the fermentation medium to enhance nutrient availability and gas transfer rates.
Scientific Field: Pharmaceuticals Application Summary: In pharmaceuticals, GLUCOPONE 215 CS UP serves as an excipient and stabilizer for active pharmaceutical ingredients (APIs), enhancing solubility and bioavailability. Methods of Application:
Drug Formulation: Incorporated during the drug formulation process to increase the solubility of hydrophobic drugs.
Scientific Field: Environmental Science Application Summary: GLUCOPONE 215 CS UP is applied in environmental remediation techniques, such as soil washing and water treatment, due to its biodegradability and non-toxicity. Methods of Application:
Soil Washing: Utilized to extract contaminants from soil by reducing surface tension and enhancing soil permeability.
Scientific Field: Food Science Application Summary: In food science, GLUCOPONE 215 CS UP is used as a cleaning agent for food processing equipment, ensuring hygiene without affecting food safety. Methods of Application:
Scientific Field: Materials Science Application Summary: GLUCOPONE 215 CS UP is involved in the production of advanced materials, acting as a surfactant to control the morphology of materials at the nanoscale. Methods of Application:
Nanomaterial Synthesis: Added to reaction mixtures to influence the size and shape of nanoparticles. Results Summary: Enabled the synthesis of uniform nanoparticles with controlled size distribution, critical for electronic and optical applications.
Scientific Field: Chemical Engineering Application Summary: In chemical engineering, GLUCOPONE 215 CS UP is used for its emulsifying properties in the formulation of mixtures and the enhancement of mass transfer in multiphase systems. Methods of Application:
Mixture Formulation: Assists in the stable emulsification of otherwise immiscible liquids.
Mass Transfer Enhancement: Improves the efficiency of mass transfer in processes like extraction and distillation. Results Summary: Demonstrated a 15% increase in mass transfer efficiency and stability in emulsions lasting up to several months.
Scientific Field: Cosmetic Science Application Summary: GLUCOPONE 215 CS UP is used in cosmetic formulations as a mild surfactant and emulsifier, enhancing product stability and skin compatibility. Methods of Application:
Formulation: Incorporated into creams, lotions, and shampoos to improve texture and emulsion stability.
Scientific Field: Agriculture Application Summary: In agriculture, GLUCOPONE 215 CS UP is applied as an adjuvant in pesticide formulations, improving the efficacy of active ingredients. Methods of Application:
Scientific Field: Textile Industry Application Summary: GLUCOPONE 215 CS UP is employed in the textile industry for its wetting and cleaning properties during the fabric preparation and dyeing processes. Methods of Application:
Fabric Preparation: Used to remove natural waxes and oils from fibers before dyeing.
Scientific Field: Paper and Pulp Industry Application Summary: This compound is utilized in the paper and pulp industry to aid in the deinking process during paper recycling. Methods of Application:
Scientific Field: Cleaning Products Application Summary: GLUCOPONE 215 CS UP is a key ingredient in eco-friendly cleaning products, offering effective grease removal and surface compatibility. Methods of Application:
Household Cleaners: Formulated into products for kitchen and bathroom cleaning to tackle grease and grime.
Industrial Cleaners: Used in heavy-duty cleaners for machinery and equipment maintenance. Results Summary: Cleaning efficacy tests show superior performance in removing oily soils and maintaining surface integrity.
Scientific Field: Paints and Coatings Application Summary: In paints and coatings, GLUCOPONE 215 CS UP acts as a wetting agent and dispersant, improving the application properties and durability of the final product. Methods of Application:
Paint Formulation: Enhances the dispersion of pigments and fillers within the paint matrix.
Glucopone 215 CS UP is a nonionic surfactant classified as an alkyl polyglucoside, specifically derived from the combination of C8 and C10 fatty alcohols with glucose. This compound is characterized by its yellowish, slightly cloudy, and viscous liquid form, exhibiting excellent stability in caustic and saline solutions. Glucopone 215 CS UP is recognized for its biodegradable properties and is suitable for various applications in the home care, industrial cleaning, and food service sectors. Its formulation allows it to function effectively in both hard and soft water conditions, making it versatile for different cleaning needs .
The chemical structure of Glucopone 215 CS UP allows it to participate in various reactions typical of nonionic surfactants. These include:
Glucopone 215 CS UP exhibits notable biological activity, particularly in enhancing the biodegradation of hydrocarbons. Studies have demonstrated that it can increase the biodegradation rates of diesel oil by altering the surface properties of bacteria such as Pseudomonas stutzeri. This alteration leads to decreased hydrophobicity and enhanced microbial adhesion to oil droplets, facilitating more efficient degradation processes. Additionally, its non-toxic nature makes it suitable for use in ecological applications where environmental impact is a concern .
The synthesis of Glucopone 215 CS UP typically involves the following steps:
This synthesis method not only ensures high efficacy but also aligns with sustainable practices by utilizing renewable resources like glucose .
Glucopone 215 CS UP has a wide range of applications due to its effective surfactant properties:
Research has indicated that Glucopone 215 CS UP interacts positively with various microorganisms, enhancing their ability to degrade environmental pollutants. For instance, studies have shown that this surfactant can significantly alter the cell surface properties of bacteria involved in hydrocarbon degradation, thereby improving their efficiency in bioremediation applications. The interactions also demonstrate a reduction in cell surface hydrophobicity, which is crucial for microbial adhesion to oily substrates .
Several compounds share similarities with Glucopone 215 CS UP in terms of structure and function. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Alkyl Polyglucoside | Nonionic Surfactant | Biodegradable; derived from renewable resources |
Decyl Glucoside | Nonionic Surfactant | Often used in personal care products; milder |
Lauryl Glucoside | Nonionic Surfactant | Strong emulsifying properties; used in cosmetics |
Cocamidopropyl Betaine | Amphoteric Surfactant | Derived from coconut oil; used for mildness |
Glucopone 215 CS UP is unique due to its specific blend of C8 and C10 alkyl chains which provide a balanced performance across various applications while maintaining environmental friendliness through biodegradability .
GLUCOPONE 215 CS UP exhibits a distinctive molecular architecture characterized by its amphiphilic structure consisting of hydrophobic alkyl chains coupled to hydrophilic glucose units through glycosidic bonds [1] [2]. The compound is systematically designated by its IUPAC nomenclature as (3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting the stereochemical configuration of the glucose moiety and the positioning of the alkyl substituent at the anomeric carbon [1].
The alkyl chain distribution in GLUCOPONE 215 CS UP encompasses primarily octyl (C8) and decyl (C10) fatty alcohol derivatives, hence the commercial designation "215" which refers to this specific carbon chain length range [2] [3]. The molecular formula C16H32O6 corresponds to the predominant decyl glucoside component, with a molecular weight of 320.426 g/mol [1]. The fatty alcohol components are derived from natural, renewable sources, specifically coconut oil fractionation processes, ensuring an even-numbered carbon chain distribution consistent with natural fatty acid biosynthesis pathways [2] .
The glycosidic bonding mechanism involves the formation of an acetal linkage between the anomeric carbon (C1) of the glucose ring and the primary hydroxyl group of the fatty alcohol [5]. This linkage exhibits characteristic stereochemical properties, with the anomeric carbon displaying either alpha or beta configuration depending on the synthetic conditions and thermodynamic equilibrium states [6] [5]. The glycosidic bond demonstrates considerable stability under alkaline conditions, with GLUCOPONE 215 CS UP maintaining structural integrity in caustic solutions with pH values ranging from 11.5 to 12.5 [3] [7].
The molecular architecture is further characterized by the presence of multiple hydroxyl groups on the glucose moiety, which contribute significantly to the hydrophilic character of the molecule [1]. These hydroxyl functionalities enable extensive hydrogen bonding networks both intramolecularly and with surrounding solvent molecules, influencing the surfactant's solubility and interfacial properties [8]. The glucose ring adopts predominantly the pyranose configuration, forming a six-membered ring structure that provides conformational stability compared to the less prevalent furanose forms [5].
The degree of polymerization represents a critical structural parameter that defines the average number of glucose units attached to each alkyl chain in GLUCOPONE 215 CS UP [9] [10]. Commercial GLUCOPONE 215 CS UP exhibits an average degree of polymerization of approximately 1.5 units, indicating that the product contains a mixture of mono-, di-, and higher oligoglucosides in specific statistical distributions [11] [12].
The oligomer distribution follows a modified Flory distribution model, where the concentration of individual oligomeric species decreases exponentially with increasing degree of polymerization [9] [10]. For a typical DP = 1.3 mixture, monoglucosides constitute approximately 55-65% of the total composition, representing the primary surface-active component with optimal hydrophilic-lipophilic balance [9] [10]. Diglucosides comprise 20-25% of the mixture and contribute significantly to foam stability and detergency properties [9] [10].
Higher oligomers including triglucosides (8-12%), tetraglucosides (3-5%), and pentaglucoside (1-2%) are present in progressively diminishing concentrations [9] [10]. Advanced analytical techniques using HPLC-MS have demonstrated the presence of oligomers containing up to eight glucose residues, although these represent trace components in commercial formulations [13]. The distribution can be mathematically described using the relationship:
$$ p_i = (1-p)^{i-1} \times p $$
where $$ p_i $$ represents the mole fraction of the i-th oligomer and $$ p $$ is the probability of chain termination [9].
The degree of polymerization significantly influences the physicochemical properties of the surfactant system [9] [10]. Lower DP values favor surface activity and rapid dissolution kinetics, while higher DP values enhance solubilization capacity and provide superior detergency performance against hydrophobic soils [14]. The optimal DP range for GLUCOPONE 215 CS UP (1.4-1.6) represents a compromise between surface tension reduction efficiency and practical application requirements [11] [3].
Temperature and reaction conditions during synthesis directly influence the final DP distribution [10]. Elevated temperatures and extended reaction times promote transglycosylation reactions, leading to higher average DP values and broader oligomer distributions [10]. Industrial production processes carefully control these parameters to achieve consistent product specifications and reproducible performance characteristics [10].
The anomeric configuration of GLUCOPONE 215 CS UP represents a fundamental stereochemical feature that significantly influences the surfactant's interfacial and thermodynamic properties [6] [5]. The anomeric carbon (C1) of the glucose ring can exist in either alpha or beta configuration, resulting in stereoisomeric forms with distinct physical and chemical characteristics [15] [16].
Commercial GLUCOPONE 215 CS UP contains a mixture of both alpha and beta anomers, with the distribution depending on the synthetic pathway and equilibration conditions employed during production [5]. The Fischer glycosidation process typically yields complex equilibrium mixtures containing both anomeric forms alongside pyranoside and furanoside isomers [5]. The alpha configuration generally predominates in acid-catalyzed reactions due to the anomeric effect, which stabilizes the axial orientation of the glycosidic bond [5].
Stereochemical analysis has revealed significant differences in interfacial behavior between anomeric forms [6]. The n-octyl-α-D-glucopyranoside anomer demonstrates superior surface activity compared to the corresponding β-anomer, exhibiting lower interfacial tension values against n-octane [6]. This enhanced performance is attributed to more favorable molecular packing arrangements at the air-water interface, where the alpha configuration facilitates optimal hydrophobic chain organization [6].
The anomeric configuration influences hydrogen bonding patterns and molecular association behavior [8]. Alpha anomers typically exhibit stronger intermolecular interactions through their hydroxyl groups, leading to enhanced micelle stability and modified critical micelle concentration values [6]. Beta anomers, conversely, demonstrate different hydrogen bonding geometries that can affect solubilization capacity and compatibility with other surfactant systems [6].
Nuclear magnetic resonance spectroscopy provides definitive identification of anomeric configurations through characteristic coupling patterns and chemical shift values [17] [18]. The anomeric proton in alpha anomers typically resonates at approximately 5.0-5.2 ppm with specific coupling constants (J1,2 = 3-4 Hz), while beta anomers exhibit different chemical shifts and coupling patterns (J1,2 = 7-8 Hz) [17]. Advanced two-dimensional NMR techniques enable complete stereochemical assignment and quantitative determination of anomeric ratios in commercial samples [17].
The stereochemical composition directly impacts applications performance [6]. Alpha-rich formulations often provide superior wetting and penetration properties, while beta-rich mixtures may offer enhanced foam stability and detergency characteristics [6]. Understanding these stereochemical implications enables rational formulation optimization for specific application requirements [6].
Contemporary analytical methodology for GLUCOPONE 215 CS UP characterization employs sophisticated instrumental techniques that provide comprehensive molecular-level information [13] [17] [19]. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the primary technique for oligomer distribution analysis and molecular weight determination [13].
Liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-QTOF-MS) enables detailed characterization of complex alkyl polyglucoside mixtures [13]. The technique utilizes reversed-phase chromatography with methanol-water mobile phases under gradient elution conditions to achieve separation based on alkyl chain length [13]. Under soft ionization conditions, analytes predominantly form [M+Na]+ adduct ions with exceptional stability, facilitating accurate mass determination and structural elucidation [13]. The QTOF mass analyzer provides sufficient resolution to identify oligomers containing up to eight glucose residues, enabling comprehensive compositional analysis [13].
Nuclear magnetic resonance spectroscopy serves as the definitive technique for structural confirmation and stereochemical analysis [17] [18]. Proton NMR (1H-NMR) spectroscopy provides detailed information regarding anomeric configurations, with characteristic chemical shifts and coupling patterns enabling unambiguous anomeric assignment [17]. The anomeric proton signals appear in the diagnostic region between 4.8-5.2 ppm, with α and β anomers exhibiting distinct coupling constants and multiplicities [17].
Carbon-13 NMR (13C-NMR) spectroscopy offers complementary structural information, particularly for identifying carbon framework connectivity and detecting structural variations [18]. The anomeric carbon resonances provide definitive stereochemical identification, with alpha anomers typically resonating at 98-102 ppm and beta anomers at 103-107 ppm [17]. Two-dimensional NMR techniques, including COSY, HSQC, and NOESY experiments, enable complete structural elucidation and stereochemical assignment [17] [18].
Gel permeation chromatography (GPC) provides molecular weight distribution analysis and polymer characterization capabilities [19] [20]. The technique employs size-exclusion principles to separate molecules based on hydrodynamic volume, with detection ranges spanning from 200 Daltons to over one million Daltons using polyethylene glycol equivalents [19] [20]. For alkyl polyglucosides, aqueous GPC systems utilize controlled ionic strength mobile phases to minimize non-specific interactions and ensure accurate molecular weight determination [20].
Advanced detection systems including refractive index detectors provide quantitative concentration measurements, while light scattering detectors enable absolute molecular weight determination without calibration standards [19]. Multi-angle light scattering (MALS) detection provides additional structural information regarding molecular conformation and aggregation behavior in solution [19].
Specialized analytical approaches include normal-phase HPLC for anomeric separation using isooctane-ethyl acetate-2-propanol mobile phase systems [15]. This technique achieves complete resolution of alpha and beta anomers, enabling quantitative determination of stereochemical composition [15]. HPLC with evaporative light scattering detection (HPLC-ELSD) provides sensitive quantitative analysis with linear response characteristics up to 25 mg/L concentration levels [21].
Quality control and process monitoring applications benefit from simplified analytical methods based on acid hydrolysis followed by reducing sugar determination using colorimetric assays [22] [23]. These approaches provide rapid quantitative analysis suitable for routine monitoring while maintaining acceptable accuracy and precision for commercial applications [22].
Property | Value | Source |
---|---|---|
IUPAC Name | (3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
Molecular Formula | C16H32O6 | [1] |
Molecular Weight (g/mol) | 320.426 | [1] |
CAS Registry Number | 68515-73-1 | [1] |
Chemical Description | C8-C10 Alkyl polyglucoside | [2] |
Alkyl Chain Distribution | C8-C10 (Caprylyl/Decyl) | [2] [3] |
Average Degree of Polymerization | 1.5 units | [11] [12] |
Active Matter Content (%) | 62-65 | [3] |
Physical Form (23°C) | Yellowish, slightly cloudy liquid | [3] [24] |
pH Value (20% in 15% IPA) | 11.5-12.5 | [3] |
Analytical Technique | Application | Detection Range/Capability | Reference |
---|---|---|---|
HPLC-MS (LC/ESI-QTOF-MS) | Molecular weight distribution and oligomer analysis | Up to 8 sugar residues detectable | [13] |
NMR Spectroscopy (1H, 13C) | Structural confirmation and stereochemical analysis | Chemical shift assignment and coupling analysis | [17] [18] |
Gel Permeation Chromatography (GPC) | Molecular weight determination and polymer distribution | 200 Da to >1 million Da (PEO equivalent) | [19] [20] |
Normal Phase HPLC | Anomeric separation (α/β configuration) | Complete α/β anomer separation | [15] |
HPLC-ELSD | Quantitative determination of glycoside content | Linear response up to 25 mg/L | [21] |
Elemental Analysis Method | Average molecular weight estimation | Mean molecular weight calculation | [25] |
Oligomer Species | Typical Content (%) in DP=1.3 Mixture | Characteristic Features | Reference |
---|---|---|---|
Monoglucoside (DP1) | ~55-65 | Primary component, highest surface activity | [9] [10] |
Diglucoside (DP2) | ~20-25 | Significant contributor to properties | [9] [10] |
Triglucoside (DP3) | ~8-12 | Moderate concentration, enhanced stability | [9] [10] |
Tetraglucoside (DP4) | ~3-5 | Low concentration, increased hydrophilicity | [9] [10] |
Pentaglucoside (DP5) | ~1-2 | Minimal presence, extended polar head | [9] [10] |
Higher Oligomers (DP>5) | <1 | Trace amounts, complex structures | [13] |
Configuration Type | Interfacial Tension (mN/m) | Thermodynamic Implications | Analytical Detection | Reference |
---|---|---|---|---|
α-Anomer | Lower IFT vs β-anomer | Enhanced surface activity | Normal-phase HPLC separation | [6] [5] |
β-Anomer | Higher IFT vs α-anomer | Reduced surface efficiency | Normal-phase HPLC separation | [6] [5] |
Pyranoside Form | Predominant form in APG | Six-membered ring stability | NMR coupling patterns | [5] |
Furanoside Form | Minor component | Five-membered ring flexibility | NMR chemical shift analysis | [5] |
Mixed α/β Configuration | Typical commercial product | Balanced surface properties | Complex spectral patterns | [15] [17] |